SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes†

Chemical Science Pub Date: 2020-04-09 DOI: 10.1039/D0SC01278E

Abstract

Reactions between N-heterocyclic carbenes (NHCs) and the trityl cation, [Ph3C]+, give covalent adducts of type [NHC–CPh3]+ and/or [NHC–C6H5–CPh2]+. EPR spectroscopy, UV-Vis analyses, and trapping experiments imply that adduct formation involves carbene radical cations and the trityl radical. The results demonstrate that single electron transfer (SET) processes should be considered for reaction of NHCs with oxidizing Lewis acids.

Graphical abstract: SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes
Recommended Literature